Product packaging for Gossypitrin(Cat. No.:CAS No. 489-34-9)

Gossypitrin

Cat. No.: B191362
CAS No.: 489-34-9
M. Wt: 480.4 g/mol
InChI Key: ATRBFJXIWFCIMW-ZGNDCXKCSA-N
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Description

Gossypitrin is a naturally occurring flavonoid glucoside, specifically identified as a yellow crystalline gossypetin 8-glucoside or gossypetin 8-glucuronide . This compound is a subject of research interest primarily for its potential to protect neuronal cells and mitochondrial function from iron-induced oxidative damage . Studies conducted on HT-22 mouse hippocampal cells demonstrate that this compound can rescue cells from damage induced by Fe(II)-citrate. The protective action is linked to the prevention of iron-induced mitochondrial membrane potential dissipation and ATP depletion, which are key factors in maintaining healthy cellular function . In isolated mitochondria from rat brains, this compound has shown efficacy in protecting against iron-induced mitochondrial swelling and lipid peroxidation . The proposed mechanism of action suggests that this compound does not act solely as a classical antioxidant. Research indicates it may directly interact with iron, maintaining it in its ferric form and thereby preventing it from participating in Fenton-type reactions that lead to oxidative stress and cellular damage . These properties make it a valuable compound for investigating pathways involved in neurodegeneration and other conditions associated with iron-induced oxidative stress and mitochondrial dysfunction .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O13 B191362 Gossypitrin CAS No. 489-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-11-13(26)16(29)18(31)21(33-11)32-10-4-9(25)12-15(28)17(30)19(34-20(12)14(10)27)6-1-2-7(23)8(24)3-6/h1-4,11,13,16,18,21-27,29-31H,5H2/t11-,13-,16+,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBFJXIWFCIMW-ZGNDCXKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197630
Record name Grossypitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-34-9
Record name Gossypitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gossypitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grossypitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSSYPITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LXS0AQR7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gossypitrin: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypitrin, a flavonoid glycoside, has garnered significant scientific interest due to its wide range of bioactive properties, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. This technical guide provides an in-depth overview of the natural sources and botanical distribution of this compound. It summarizes quantitative data on its occurrence, details experimental protocols for its extraction, isolation, and quantification, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural compound.

Introduction to this compound

This compound (gossypetin-7-O-glucoside) is a flavonoid that belongs to the flavonol subclass. It is a glycoside of gossypetin (B1671993), meaning it is composed of the aglycone gossypetin and a glucose molecule. First isolated from the flowers of Gossypium herbaceum in 1916, this compound has since been identified in a variety of plant species[1]. Its chemical structure, featuring multiple hydroxyl groups, contributes to its potent biological activities. The growing body of research on this compound underscores its potential as a lead compound for the development of new therapeutic agents.

Botanical Distribution and Natural Sources

This compound is distributed across a range of plant families, with a notable presence in the Malvaceae and Equisetaceae families. The primary botanical sources are detailed below.

Major Plant Sources

The following plants have been identified as significant natural sources of this compound:

  • Gossypium species (Cotton): this compound was first discovered in Gossypium herbaceum and has also been reported in the flower petals and anthers of Gossypium hirsutum[1][2][3].

  • Hibiscus species: Several species of Hibiscus are known to contain this compound. It is present in the flowers of Hibiscus sabdariffa (Roselle) and Hibiscus tiliaceus[1].

  • Talipariti elatum (Blue Mahoe): Previously classified as Hibiscus elatus, this tree is a prominent source of this compound, particularly in its flowers. It is widely distributed in Cuba and Jamaica[1][4][5].

  • Equisetum species (Horsetail): Various species of Equisetum have been found to contain this compound[1][6].

  • Papaver nudicaule (Iceland Poppy): The yellow petals of this poppy species are a known source of this compound[1][6].

  • Drosera peltata (Shield Sundew): This carnivorous plant, found in India and Southeast Asia, also contains this compound[1].

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time. While comprehensive comparative studies are limited, the following table summarizes available quantitative data and notable yields from extraction.

Plant SpeciesPlant PartReported Yield/ConcentrationReference
Talipariti elatumPetalsYield after first crystallization: 2.5%[7]
Talipariti elatumPetalsYield after second purification: 0.1%[7]
Hibiscus sabdariffaDried CalycesTotal Phenolic Content (as Gallic Acid Equivalents): 24.36 to 44.43 mg/100 g[8]
Talipariti elatumDried FlowerTotal Phenolic Content (as Gallic Acid Equivalents): 163 ± 5 mg/g[7]

Note: Total phenolic content is an indicator of the total amount of phenolic compounds, including flavonoids like this compound, but is not a direct measure of this compound concentration.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, as cited in the scientific literature.

Extraction of this compound from Talipariti elatum Petals

This protocol is based on the Soxhlet extraction method.

Materials:

  • Crushed petals of Talipariti elatum

  • 1,2-dimethoxyethane (B42094) or 95% Ethanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper (porosity 3)

  • Refrigerator

Procedure:

  • Place 80 g of crushed petals into the thimble of the Soxhlet apparatus.

  • Add 1.2 liters of 1,2-dimethoxyethane or 95% Ethanol to the distillation flask.

  • Conduct the extraction for 12-20 hours[1][8].

  • After extraction, concentrate the resulting extract to a volume of approximately 50 ml using a rotary evaporator.

  • Store the concentrated extract at 4°C to facilitate crystallization.

  • After 24 hours, a precipitate will form. Collect the precipitate by filtration using a filter with porosity 3.

  • Dry the collected precipitate in the dark at room temperature[8].

Purification of this compound

Recrystallization is a common method for purifying the crude extract.

Materials:

  • Crude this compound precipitate

  • 1,2-dimethoxyethane

  • Heating apparatus

  • Refrigerator

  • Porous glass filter (porosity 3)

  • Hair dryer

Procedure:

  • Dissolve the dry crude extract in 35 mL of 1,2-dimethoxyethane at its boiling temperature (85°C).

  • Allow the solution to cool and then place it at 4°C.

  • After a few hours, the characteristic green-yellow precipitate of this compound will appear.

  • Filter the precipitate using a porous glass filter (porosity 3).

  • Dry the purified precipitate with a hair dryer and store it in the dark at room temperature[8].

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the quantification of flavonoids like this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase is a mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. For example, an isocratic mobile phase of acetonitrile:water (80:20, v/v) with 0.1% phosphoric acid has been used[9].

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection Wavelength: this compound shows maximum absorption at approximately 382 nm[1].

  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the extracted and purified sample in the mobile phase, filter through a 0.20 μm filter, and inject into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways and Mechanisms of Action

This compound and its aglycone, gossypetin, exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved in its antioxidant, anti-inflammatory, and anticancer activities.

General Antioxidant and Anti-inflammatory Signaling

This compound's antioxidant and anti-inflammatory effects are often linked to its ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways such as NF-κB and MAPK.

gossypitrin_antioxidant_inflammatory_pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges nf_kb NF-κB This compound->nf_kb Inhibits mapk MAPK (p38, JNK, ERK) This compound->mapk Inhibits ros->nf_kb Activates ros->mapk Activates cellular_damage Oxidative Cellular Damage ros->cellular_damage Causes inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->inflammatory_cytokines Induces mapk->inflammatory_cytokines Induces inflammation Inflammation inflammatory_cytokines->inflammation Promotes

Caption: this compound's antioxidant and anti-inflammatory mechanism.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are partly attributed to its ability to counteract iron-induced oxidative stress and mitochondrial dysfunction.

gossypitrin_neuroprotective_pathway This compound This compound iron Excess Iron (Fe2+) This compound->iron Chelates hif1a HIF-1α This compound->hif1a May activate via iron chelation mitochondrial_dysfunction Mitochondrial Dysfunction iron->mitochondrial_dysfunction Induces atp_depletion ATP Depletion mitochondrial_dysfunction->atp_depletion Leads to neuronal_cell_death Neuronal Cell Death atp_depletion->neuronal_cell_death Causes neuroprotection Neuroprotection hif1a->neuroprotection Promotes

Caption: Neuroprotective mechanism of this compound against iron-induced damage.

Anticancer Signaling Pathway

Gossypetin, the aglycone of this compound, has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating pathways such as PI3K/Akt and MAPK/ERK.

gossypetin_anticancer_pathway gossypetin Gossypetin (Aglycone of this compound) pi3k_akt PI3K/Akt Pathway gossypetin->pi3k_akt Inhibits mapk_erk MAPK/ERK Pathway gossypetin->mapk_erk Inhibits apoptosis Apoptosis gossypetin->apoptosis Induces cell_proliferation Cancer Cell Proliferation pi3k_akt->cell_proliferation Promotes mapk_erk->cell_proliferation Promotes

Caption: Anticancer signaling pathways modulated by gossypetin.

Experimental Workflow

The following diagram illustrates a general workflow for the research and development of this compound as a potential therapeutic agent.

gossypitrin_research_workflow start Plant Material Collection & Identification extraction Extraction start->extraction isolation Isolation & Purification extraction->isolation characterization Structural Characterization (NMR, MS, etc.) isolation->characterization quantification Quantification (HPLC) isolation->quantification in_vitro In Vitro Bioassays (Antioxidant, Anticancer, etc.) characterization->in_vitro quantification->in_vitro mechanism Mechanism of Action Studies (Signaling Pathways) in_vitro->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo preclinical Preclinical Development (Toxicology, Formulation) in_vivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for this compound research and development.

Conclusion

This compound is a flavonoid with significant therapeutic potential, found in a variety of plant species. This guide has provided a comprehensive overview of its natural sources, botanical distribution, and methods for its study. The detailed experimental protocols and visualization of key signaling pathways offer a valuable resource for researchers aiming to further explore the pharmacological properties of this compound. Continued investigation into its mechanisms of action and efficacy in preclinical and clinical models is warranted to fully realize its potential in drug development.

References

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